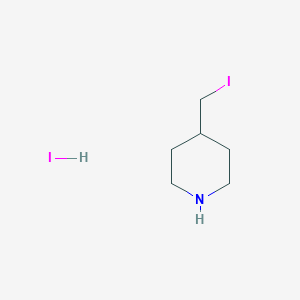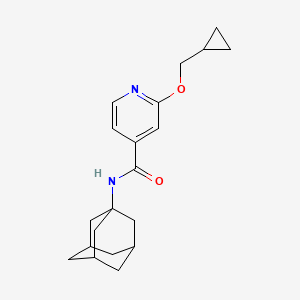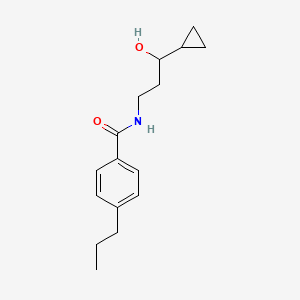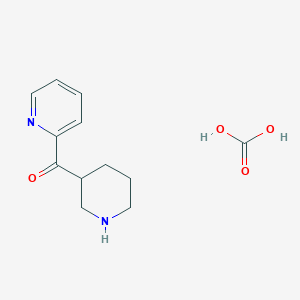
3-Piperidinyl(2-pyridinyl)methanone carbonic acid (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinyl(2-pyridinyl)methanone carbonic acid (2:1) is a chemical compound with the CAS Number: 1559062-00-8 . Its IUPAC name is piperidin-3-yl (pyridin-2-yl)methanone carbonate . The molecular formula is C12H16N2O4 and it has a molecular weight of 252.27 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) . This code provides a way to encode the molecular structure using a linear notation. It can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.27 and a molecular formula of C12H16N2O4.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Processes : A study conducted by Zheng Rui (2010) focused on the synthesis of a related compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng Rui, 2010).
- Crystal Structure Analysis : Murray et al. (2014) examined the co-crystal of isophthalic acid and a similar compound, revealing supramolecular chains and layers formed by hydrogen bonding and C—H⋯O interactions (Murray, Biros, & Laduca, 2014).
Medicinal Chemistry and Antimicrobial Activity
- Antimicrobial and Antimycobacterial Activity : A study by Sidhaye et al. (2011) showed that derivatives of pyridine carboxylic acid, similar to the compound , exhibited antimycobacterial activity (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
- Synthesis and Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including compounds similar to 3-Piperidinyl(2-pyridinyl)methanone, and observed variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Materials Science and Coordination Chemistry
- Ligand Behavior in Iron(III) Complexes : Chen et al. (2005) investigated the crystal structures of iron(III) complexes with a related compound, demonstrating different structural types and ligand behaviors (Chen, Du, He, Chen, & Mak, 2005).
- Group 12 Metal Complexes : Wan et al. (2013) explored group 12 metal complexes with a similar compound, noting the role of counteranions and solvent in product formation (Wan, Li, Al-Thabaiti, & Mak, 2013).
Electrochemistry and CO2 Reduction
- Carbon Dioxide Reduction to Methanol : Barton Cole et al. (2010) found that pyridinium derivatives, closely related to the compound , effectively catalyzed the reduction of CO2 to methanol (Barton Cole, Lakkaraju, Rampulla, Morris, Abelev, & Bocarsly, 2010).
Organic Synthesis
- Synthesis of Heterocycles : Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, relevant to the compound in focus (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.CH2O3/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10;2-1(3)4/h1-2,5,7,9,12H,3-4,6,8H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYELDUMHAQAYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)
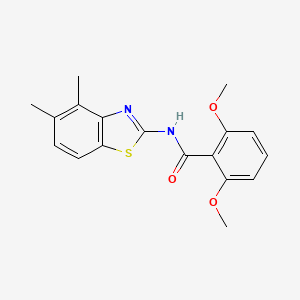
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

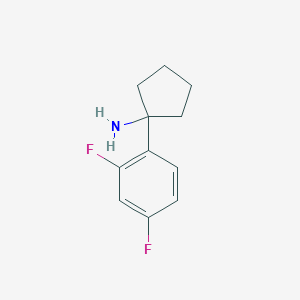
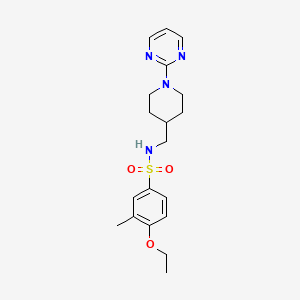



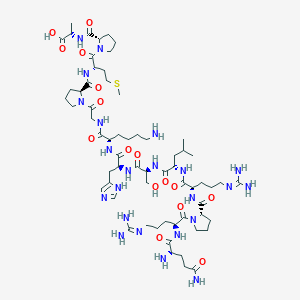
![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)
